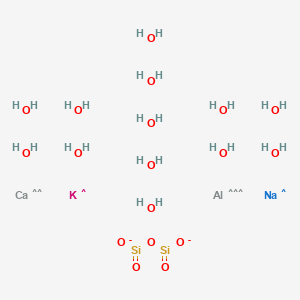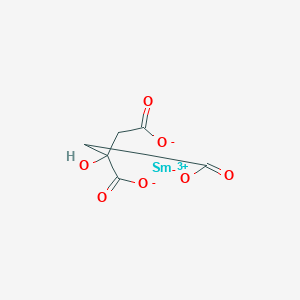
Phillipsite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phillipsite is a type of zeolite mineral that is commonly found in volcanic rocks and ash. It has a unique crystal structure that makes it useful for a wide range of scientific applications. In
Wirkmechanismus
The mechanism of action of Phillipsite depends on its specific application. As a molecular sieve, it selectively adsorbs molecules based on their size and shape. As a catalyst, it speeds up chemical reactions by providing a surface for the reaction to occur on. As an adsorbent, it removes impurities from liquids and gases by binding to them on its surface.
Biochemische Und Physiologische Effekte
Phillipsite has been studied for its potential use in biomedical applications. It has been shown to have antimicrobial and anti-inflammatory properties, making it a promising candidate for the treatment of infections and inflammation. It has also been studied for its ability to deliver drugs and other therapeutic agents to specific cells or tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Phillipsite in lab experiments is its high surface area, which allows for efficient adsorption and catalysis. It is also stable under a wide range of conditions, making it suitable for use in harsh environments. However, one limitation of using Phillipsite is that it can be difficult to synthesize in large quantities, which can limit its use in industrial applications.
Zukünftige Richtungen
There are many potential future directions for research on Phillipsite. One area of interest is its use in water purification and environmental remediation. Another area of interest is its potential use in biomedical applications, such as drug delivery and tissue engineering. Finally, there is potential for further research into the synthesis and modification of Phillipsite to improve its properties and widen its range of applications.
In conclusion, Phillipsite is a versatile and useful mineral with a wide range of scientific research applications. Its unique crystal structure and properties make it a promising candidate for use in a variety of fields, including catalysis, adsorption, and biomedical research. Further research into its synthesis and modification could lead to even more exciting applications in the future.
Synthesemethoden
Phillipsite can be synthesized using a hydrothermal method, which involves heating a mixture of silica, alumina, and alkali metal ions in water under high pressure. The resulting crystals are then washed and dried to obtain pure Phillipsite. Other methods of synthesis include sol-gel, ion exchange, and template-assisted synthesis.
Wissenschaftliche Forschungsanwendungen
Phillipsite has a wide range of scientific research applications due to its unique properties. It is commonly used as a molecular sieve, catalyst, and adsorbent. It is also used in the production of detergents, petrochemicals, and pharmaceuticals. In addition, Phillipsite has been studied for its potential use in water purification, gas separation, and environmental remediation.
Eigenschaften
CAS-Nummer |
12174-18-4 |
|---|---|
Produktname |
Phillipsite |
Molekularformel |
AlCaH26KNaO18Si2-2 |
Molekulargewicht |
499.51 g/mol |
InChI |
InChI=1S/Al.Ca.K.Na.O5Si2.13H2O/c;;;;1-6(2)5-7(3)4;;;;;;;;;;;;;/h;;;;;13*1H2/q;;;;-2;;;;;;;;;;;;; |
InChI-Schlüssel |
JEWHCPOELGJVCB-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.[O-][Si](=O)O[Si](=O)[O-].[Na].[Al].[K].[Ca] |
Kanonische SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.[O-][Si](=O)O[Si](=O)[O-].[Na].[Al].[K].[Ca] |
Andere CAS-Nummern |
12174-18-4 |
Synonyme |
neapolitan yellow tuff phillipsite |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)